VEGFR-2 Kinase Inhibition: Benzyloxy Substituent Enhances Potency vs. Oxo-phenylethoxy Analogs
In a series of diaryl urea hybrids, the benzyloxy substituent at the urea core confers superior VEGFR-2 inhibitory activity compared to the 2-oxo-2-phenylethoxy moiety. The benzyloxy series 7 exhibited IC50 values ranging from 0.09 to 4.15 µM, whereas the 2-oxo-2-phenylethoxy series 6 showed IC50 values of 0.54, 0.94, 2.71, and 4.81 µM for the most potent derivatives [1]. This represents an approximately 6-fold improvement in potency for the most active benzyloxy analog relative to its oxo-phenylethoxy counterpart. The benzyloxyethyl-phenylurea scaffold of the target compound positions it as a privileged chemotype for kinase inhibitor development.
| Evidence Dimension | VEGFR-2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Benzyloxy series 7: IC50 = 0.09–4.15 µM (most potent analog: 0.09 µM) |
| Comparator Or Baseline | 2-Oxo-2-phenylethoxy series 6: IC50 = 0.54–4.81 µM |
| Quantified Difference | Up to 6-fold lower IC50 (0.09 µM vs. 0.54 µM) |
| Conditions | In vitro kinase inhibition assay using recombinant VEGFR-2 |
Why This Matters
The enhanced kinase inhibition potency of benzyloxy-containing ureas directly impacts target engagement in angiogenesis-dependent disease models, making this scaffold more attractive for lead optimization campaigns.
- [1] Ghannam IAY, et al. Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation. Arch Pharm (Weinheim). 2023;356(3):e2200425. View Source
